2-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
2-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H17Cl3N2O4 and a molecular weight of 491.762 g/mol . This compound is notable for its unique structure, which includes multiple chlorinated aromatic rings and a carbohydrazonoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps:
Formation of 2,4-Dichlorophenoxypropanoic Acid: This is achieved by reacting 2,4-dichlorophenol with propanoic acid under basic conditions, often using a base like potassium carbonate.
Carbohydrazonoyl Group Introduction:
Final Coupling: The final step involves coupling the intermediate with 4-chlorobenzoic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and carbohydrazonoyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific molecular pathways, is ongoing.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
Properties
CAS No. |
765286-19-9 |
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Molecular Formula |
C23H17Cl3N2O4 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
[2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H17Cl3N2O4/c1-14(31-21-11-10-18(25)12-19(21)26)22(29)28-27-13-16-4-2-3-5-20(16)32-23(30)15-6-8-17(24)9-7-15/h2-14H,1H3,(H,28,29)/b27-13+ |
InChI Key |
UERXRTYPWHKFNY-UVHMKAGCSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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